BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: Spectroscopic Analysis of 2-
(4,5-Dihydroimidazol-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

2-(4,5-Dihydroimidazol-1-
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-
(4,5-Dihydroimidazol-1-yl)ethanol. Due to the limited availability of published experimental
spectra for this specific compound, this document presents projected spectroscopic data based
on its chemical structure and analysis of analogous compounds. The guide includes tables of
expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Detailed, generalized experimental protocols for obtaining such spectra are also provided. A
workflow for the synthesis and characterization of a novel compound is illustrated using a
Graphviz diagram, adhering to best practices for data visualization. This document is intended
to serve as a practical resource for researchers and professionals involved in the synthesis,
characterization, and application of this and related heterocyclic compounds.

Introduction

2-(4,5-Dihydroimidazol-1-yl)ethanol is a heterocyclic compound featuring a dihydroimidazole
(also known as imidazoline) ring substituted with a hydroxyethyl group at the 1-position. The
molecular formula of the compound is CsH10N20, and it has a molecular weight of 114.15 g/mol
[1][2]. Imidazoline derivatives are of significant interest in medicinal chemistry and drug
development due to their diverse biological activities. They are known to interact with various
receptors, including imidazoline and a-adrenergic receptors, leading to a wide range of
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pharmacological effects. The ethanol substituent introduces a hydroxyl group, which can
influence the compound's solubility, hydrogen bonding capacity, and potential for further
chemical modification.

Accurate spectroscopic characterization is crucial for the confirmation of the chemical structure
and purity of synthesized 2-(4,5-Dihydroimidazol-1-yl)ethanol. This guide provides an in-
depth look at the expected spectroscopic data from H NMR, 13C NMR, IR, and mass
spectrometry, along with generalized protocols for these analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(4,5-Dihydroimidazol-1-yl)ethanol is
presented in Table 1.

Property Value Reference

Molecular Formula CsH1o0N20 [1][2]

Molecular Weight 114.15 g/mol [1112]

CAS Number 61791-39-7 [1]
2-(4,5-dihydro-1H-imidazol-1-

IUPAC Name
yl)ethanol

Canonical SMILES C1CN(C=N1)CCO [2]
GOHZKUSWWGUUNR-

InChl Key [2]

UHFFFAOYSA-N

Table 1: Physicochemical Properties of 2-(4,5-Dihydroimidazol-1-yl)ethanol

Projected Spectroscopic Data

Disclaimer: The following spectroscopic data are projected based on the chemical structure of
2-(4,5-Dihydroimidazol-1-yl)ethanol and known spectral data for analogous compounds.
Experimental verification is required for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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H NMR (Proton NMR)

The expected *H NMR spectrum would likely be recorded in a deuterated solvent such as
CDCls or DMSO-de. The chemical shifts are reported in parts per million (ppm) relative to a
tetramethylsilane (TMS) internal standard.

Chemical Shift Lo . .
Multiplicity Integration Assignment

(ppm)

N=CH-N (Imine
~6.8 S 1H

proton)
~3.7 t 2H N-CH2-CH2-OH
~3.6 t 2H N-CH2-CH2-N
~3.2 t 2H N-CH2z-CH2-OH
~2.9 t 2H N-CH2-CHz2-N
Variable brs 1H -OH

Table 2: Projected H NMR Data for 2-(4,5-Dihydroimidazol-1-yl)ethanol
13C NMR (Carbon-13 NMR)

The projected 3C NMR spectral data are presented in Table 3. Chemical shifts are reported in
ppm.

Chemical Shift (ppm) Assighment

~160 N=CH-N (Imine carbon)
~60 -CH2-OH

~55 N-CHz2- (in the ring)
~50 N-CHz2- (ethyl group)
~48 N-CHz- (in the ring)
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Table 3: Projected *C NMR Data for 2-(4,5-Dihydroimidazol-1-yl)ethanol

Infrared (IR) Spectroscopy

The IR spectrum would likely be obtained using an Attenuated Total Reflectance (ATR)
accessory. The main absorption bands are predicted in Table 4.

Wavenumber (cm~?) Intensity Assignment

3400-3200 Broad, Strong O-H stretch (alcohol)
3050-3000 Medium C-H stretch (imine)
2950-2850 Medium-Strong C-H stretch (aliphatic)

~1650 Strong C=N stretch (imine)
1450-1350 Medium C-H bend (aliphatic)

~1050 Strong C-O stretch (primary alcohol)

Table 4: Projected IR Absorption Bands for 2-(4,5-Dihydroimidazol-1-yl)ethanol

Mass Spectrometry (MS)

For mass spectrometry, electron ionization (El) would likely be employed. The expected mass-
to-charge ratios (m/z) for the molecular ion and major fragments are listed in Table 5.

m/z Relative Intensity Assignment

114 Moderate [M]* (Molecular lon)
83 High [M - CH20H]*

70 High [M - C2H4OH]*

44 Moderate [C2H4OH]*

Table 5: Projected Mass Spectrometry Data for 2-(4,5-Dihydroimidazol-1-yl)ethanol

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data
described above.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL
of a suitable deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube.

 Instrumentation: Use a nuclear magnetic resonance spectrometer operating at a frequency
of 300 MHz or higher for tH NMR and 75 MHz or higher for 13C NMR.

e 1H NMR Acquisition:
o Acquire the spectrum at room temperature.
o Use a standard pulse sequence (e.g., zg30).

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10
ppm).

o Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16 or
more).

o Process the data with Fourier transformation, phase correction, and baseline correction.

o Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., TMS at 0.00 ppm).

e 13C NMR Acquisition:
o Acquire the spectrum at room temperature.
o Use a proton-decoupled pulse sequence (e.g., zgpg30).

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200
ppm).
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o Acquire a larger number of scans to compensate for the lower natural abundance of 13C
(typically several hundred to thousands).

o Process the data similarly to the *H NMR spectrum.

o Calibrate the chemical shift scale using the solvent peak (e.g., CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory.

e Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to
account for atmospheric and instrumental contributions.

e Sample Analysis:

[¢]

Place a small drop of the liquid sample directly onto the ATR crystal.

[¢]

Ensure complete coverage of the crystal surface.

[e]

Acquire the sample spectrum.

o

Typically, 16-32 scans are co-added at a resolution of 4 cm~1.

[¢]

The spectrum is usually recorded over the range of 4000-400 cm™1.

o Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to generate the final absorbance or transmittance
spectrum.

Mass Spectrometry

¢ Instrumentation: Use a mass spectrometer with an electron ionization (El) source. The
spectrometer can be coupled with a gas chromatograph (GC-MS) for sample introduction
and separation.
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o Sample Introduction: If using GC-MS, dissolve a small amount of the sample in a volatile
solvent (e.g., methanol, dichloromethane) and inject it into the GC. The compound will be
vaporized and separated on the GC column before entering the mass spectrometer.

« lonization: In the EI source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV), causing ionization and fragmentation.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: An electron multiplier or similar detector records the abundance of each ion.

o Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic
characterization of a new chemical entity.

Spectroscopic Characterization

Synthesis & Purification

Reactant A + Reactant B ic Purification (e.g., Chromatography, Recrystallization) IR Spectroscopy Data Analysis & Structure Confirmation g

icture of
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical
compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics
of 2-(4,5-Dihydroimidazol-1-yl)ethanol. While experimental data is not readily available in the
public domain, the projected NMR, IR, and MS data, along with the provided experimental
protocols, offer a valuable starting point for researchers working with this compound. The
systematic workflow presented can be applied to the synthesis and characterization of other
novel molecules in drug discovery and development. It is imperative that the projected data
presented herein be confirmed through empirical measurement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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